molecular formula C29H32N4O4S3 B2568737 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 489470-50-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2568737
CAS No.: 489470-50-0
M. Wt: 596.78
InChI Key: OEVANWWTRPIGRR-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H32N4O4S3 and its molecular weight is 596.78. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H24N4O2S2 and a molecular weight of 461.57 g/mol. Its structure features multiple pharmacophores that contribute to its biological properties. The presence of the benzo[d]thiazole moiety is particularly significant due to its known interactions with various biological targets.

1. Inhibitory Effects on APE1

Research indicates that derivatives of this compound exhibit potent inhibition against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. In a study focusing on related compounds, it was found that certain analogs showed single-digit micromolar (µM) activity against purified APE1 enzymes and enhanced the cytotoxicity of alkylating agents like methylmethane sulfonate and temozolomide in HeLa cell lines .

CompoundAPE1 Inhibition (µM)Cytotoxicity Enhancement
Compound 3<10Yes
Compound 24Comparable to leadYes

2. ADME Profile

The pharmacokinetic profile of the compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Following intraperitoneal dosing in mice at 30 mg/kg body weight, significant exposure levels were observed in both plasma and brain tissues . This indicates potential for central nervous system (CNS) penetration.

3. Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. A related study evaluated benzo[d]thiazole derivatives for their activity against Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) ranging from less than 64 µg/mL to 256 µg/mL depending on the specific substitutions on the benzothiazole ring .

Structure-Activity Relationships (SAR)

The SAR analysis has highlighted that modifications to the thiazole and pyridine moieties can significantly alter biological activity. For instance:

  • Thiazole Group : Essential for interaction with APE1.
  • Pyridine Moiety : Variations in substitution patterns lead to changes in potency and selectivity.

Case Study 1: APE1 Inhibition

A focused medicinal chemistry effort reported the synthesis of several analogs based on the core structure of the compound. These analogs were screened for their ability to inhibit APE1 activity using high-throughput screening methods. The results indicated that specific substitutions could enhance potency while maintaining selectivity .

Case Study 2: Antimicrobial Evaluation

In another study, a library of benzo[d]thiazole derivatives was synthesized and evaluated against various bacterial strains. The results demonstrated that certain modifications could either enhance or diminish antimicrobial activity, underscoring the importance of structural optimization in drug design .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S3/c1-4-32-14-13-22-25(17-32)39-29(26(22)28-30-23-7-5-6-8-24(23)38-28)31-27(34)20-9-11-21(12-10-20)40(35,36)33-15-18(2)37-19(3)16-33/h5-12,18-19H,4,13-17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVANWWTRPIGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(OC(C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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